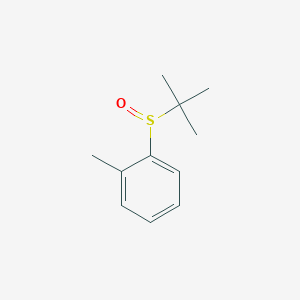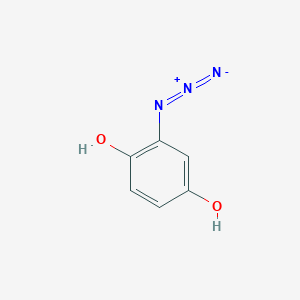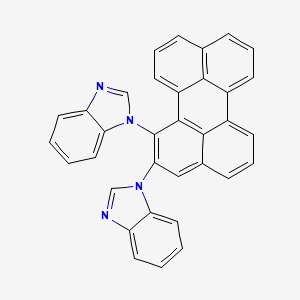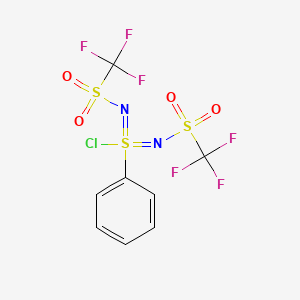![molecular formula C18H15Cl2NO3 B12554915 1-Chloro-2-{1-[1-(4-chlorophenyl)-2-nitroethoxy]but-3-yn-1-yl}benzene CAS No. 192819-06-0](/img/structure/B12554915.png)
1-Chloro-2-{1-[1-(4-chlorophenyl)-2-nitroethoxy]but-3-yn-1-yl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-{1-[1-(4-chlorophenyl)-2-nitroethoxy]but-3-yn-1-yl}benzene is an organic compound characterized by the presence of a chlorinated benzene ring, a nitroethoxy group, and a butynyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-{1-[1-(4-chlorophenyl)-2-nitroethoxy]but-3-yn-1-yl}benzene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Nitroethoxy Intermediate: The reaction begins with the nitration of 4-chlorophenyl ethyl ether to form 1-(4-chlorophenyl)-2-nitroethoxy.
Alkyne Addition: The nitroethoxy intermediate is then reacted with but-3-yn-1-yl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-2-{1-[1-(4-chlorophenyl)-2-nitroethoxy]but-3-yn-1-yl}benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the benzene ring can be replaced by nucleophiles such as hydroxide ions or amines.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solution.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) or ozone (O3).
Major Products
Nucleophilic Substitution: Substituted benzene derivatives.
Reduction: Amino derivatives.
Oxidation: Diketones or carboxylic acids.
Aplicaciones Científicas De Investigación
1-Chloro-2-{1-[1-(4-chlorophenyl)-2-nitroethoxy]but-3-yn-1-yl}benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Chloro-2-{1-[1-(4-chlorophenyl)-2-nitroethoxy]but-3-yn-1-yl}benzene involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The alkyne group can also participate in cycloaddition reactions, forming covalent bonds with biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-4-(chloromethyl)benzene: Similar in having a chlorinated benzene ring but lacks the nitroethoxy and alkyne groups.
2,4-Dichloro-1-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene: Shares the chlorinated benzene ring and phenyl group but differs in the presence of an ethenyl group instead of the nitroethoxy and alkyne groups.
Uniqueness
1-Chloro-2-{1-[1-(4-chlorophenyl)-2-nitroethoxy]but-3-yn-1-yl}benzene is unique due to its combination of a nitroethoxy group and an alkyne chain, which imparts distinct chemical reactivity and potential biological activities not found in the similar compounds listed above.
Propiedades
Número CAS |
192819-06-0 |
|---|---|
Fórmula molecular |
C18H15Cl2NO3 |
Peso molecular |
364.2 g/mol |
Nombre IUPAC |
1-chloro-2-[1-[1-(4-chlorophenyl)-2-nitroethoxy]but-3-ynyl]benzene |
InChI |
InChI=1S/C18H15Cl2NO3/c1-2-5-17(15-6-3-4-7-16(15)20)24-18(12-21(22)23)13-8-10-14(19)11-9-13/h1,3-4,6-11,17-18H,5,12H2 |
Clave InChI |
ZCUDIKGPKONSSV-UHFFFAOYSA-N |
SMILES canónico |
C#CCC(C1=CC=CC=C1Cl)OC(C[N+](=O)[O-])C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4'-[(2-Hydroxy-3-methoxyphenyl)methylene]bis(2,5-dimethylphenol)](/img/structure/B12554839.png)
![1-Butyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide](/img/structure/B12554846.png)


![2,3-Dibenzylidenebicyclo[2.2.1]heptane](/img/structure/B12554877.png)


![Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-methyl-, (5S)-](/img/structure/B12554899.png)
![Carbamic acid, [(1S)-2-hydroxy-1-phenylethyl]-, methyl ester](/img/structure/B12554903.png)

![6,6-Dimethyl-1-(2-methylpropylidene)-4,8-dioxaspiro[2.5]octane](/img/structure/B12554908.png)
![Aziridine, 2-methylene-1-[(1S)-1-phenyl-2-(phenylmethoxy)ethyl]-](/img/structure/B12554930.png)
![Ethyl 2,2-dichlorobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B12554946.png)
